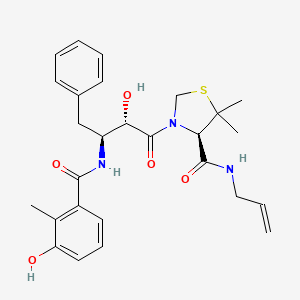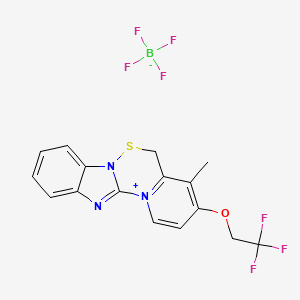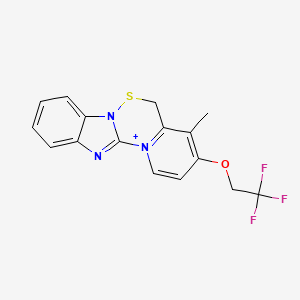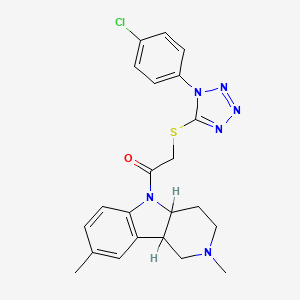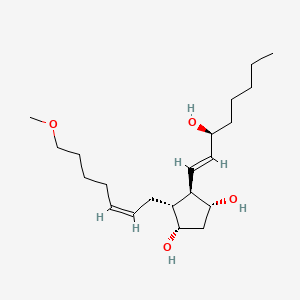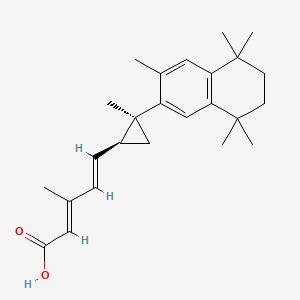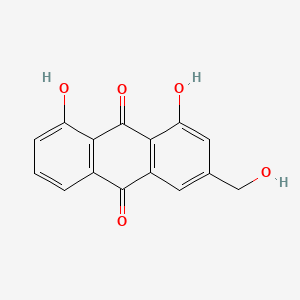
Aloeemodin
Overview
Description
Aloeemodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is an anthraquinone and an isomer of emodin present in aloe latex, an exudate from the aloe plant . It has a strong stimulant-laxative action .
Synthesis Analysis
Aloe-emodin derived azoles have been developed as potential antibacterial agents . Some target aloe-emodin azoles displayed effective activity against the tested strains .
Molecular Structure Analysis
Aloe-emodin is a hydroxyanthraquinone and an active component present in Aloe vera leaves and root/rhizome of Rheum palmatum . It possesses specific in vitro and in vivo antineuroectodermal tumor activity .
Chemical Reactions Analysis
Aloe-emodin may induce the apoptosis of human colon cancer cells through mitochondria-related pathways . It upregulated the protein level of Bax and decreased the expression of Bcl-2, which activates caspase-3 and caspase-9 .
Physical And Chemical Properties Analysis
Aloe-emodin is a monomer compound derived from hydroxyanthraquinone . It produces a wide range of antitumor effects and is produced by rhubarb, aloe, and other herbs .
Scientific Research Applications
Pharmacological Properties
Aloeemodin, a major active constituent of Aloe Vera, has been extensively studied for its pharmacological properties. Research has focused on validating traditional uses of Aloe Vera and understanding the mechanisms of action of its compounds, including aloe-emodin. Studies have shown aloe-emodin's potential in anti-cancer action, skin and digestive protective activity, and antimicrobial properties. These findings encourage further clinical trials to explore the clinical application of aloe-emodin in various human conditions and pathologies (Sánchez et al., 2020).
Anticancer Activity
Aloe-emodin has been identified as a novel anticancer agent with selective activity against neuroectodermal tumors. It inhibits the growth of human neuroectodermal tumors in mice without toxic effects on the animals. The mechanism of cytotoxicity involves the induction of apoptosis, and its selectivity is based on a specific energy-dependent pathway of drug incorporation (Pecere et al., 2000).
Pharmacokinetics and Toxicology
Aloe-emodin's pharmacological effects are diverse, including anticancer, antivirus, anti-inflammatory, antibacterial, antiparasitic, neuroprotective, and hepatoprotective activities. However, concerns have been raised regarding its hepatotoxicity and nephrotoxicity. Pharmacokinetic studies reveal poor intestinal absorption, short elimination half-life, and low bioavailability, which are crucial considerations for its therapeutic application (Dong et al., 2020).
Anti-Angiogenic Effects
Aloe-emodin has anti-angiogenic properties, shown through its inhibitory effects in an in vivo angiogenesis assay. It inhibits endothelial cell proliferation and has a notable photocytotoxic effect on tumor cells, making it a potential candidate for photodynamic therapy (Cárdenas et al., 2006).
Enhancement of Drug Delivery
Research has focused on enhancing the solubility of aloe-emodin to improve its clinical utility in cancer treatment. Surface-functionalized polyethylene glycol liquid crystalline nanoparticles (PEG-LCNPs) of aloe-emodin have been developed to enhance water solubility and anticancer use. This approach has shown promising results in increasing the half-life and improving the safety profile of aloe-emodin, reducing uptake by reticuloendothelial system organs (Freag et al., 2016).
Hypotensive Effects
This compound has also been identified as a potent hypotensive agent, demonstrating significant falls in mean arterial blood pressure in rats. This highlights its potential for the development of new pharmacological treatments for hypertension (Saleem et al., 2001).
Anti-Inflammatory and Antiarthritic Activities
Aloe emodin has shown in vitro anti-inflammatory activity by inhibiting nitric oxide and prostaglandin E2. It has also demonstrated significant antiarthritic activity in rodent models, reducing inflammation andarthritis symptoms. These findings suggest the potential therapeutic application of aloe emodin in inflammatory and arthritic conditions (Kshirsagar et al., 2014).
Antitumor Properties and Antioxidant Enzyme Modulation
Aloe-emodin exhibits significant antitumor properties, as evidenced by its ability to prolong the life span of tumor-transplanted animals. It inhibits cancer cell numbers and shows cytotoxicity against leukemia cells. Aloe-emodin's chemo-preventive effect might be associated with its modulation of antioxidant and detoxification enzyme activity levels, crucial indicators of tumorigenesis (El-Shemy et al., 2010).
Effects on Oral Cancer Cells
Aloe-emodin has been shown to inhibit oral cancer cell growth in a dose-dependent manner, causing cell cycle arrest at the G2/M phase. The increase in alkaline phosphatase activity suggests aloe-emodin's potential use in chemotherapy and prevention of oral cancer (Xiao et al., 2007).
Potential as an Antineoplastic Agent
Aloe-emodin has garnered attention due to its remarkable antineoplastic activity on multiple tumor cells through various mechanisms, including disruption of cell cycle, induction of apoptosis, and anti-metastasis. These findings underline the potential of aloe-emodin as an anti-cancer candidate, though further research is needed for pharmaceutical development (Chen et al., 2014).
Apoptotic Effects on Breast Cancer Cells
Studies have shown that aloe-emodin has a significant antitumor effect on breast cancer MCF-7 cell line, inducing apoptosis and decreasing cell viability in a time and dose-dependent manner. This highlights its potential role in breast cancer treatment (Hosseini et al., 2014).
Aloe Vera as a Functional Ingredient
Apart from aloe-emodin, Aloe Vera itself has been studied as a valuable ingredient in food, pharmaceutical,and cosmetic industries. Its chemical composition, including mannose polymers, glucomannans, and other organic and inorganic components, contributes to its wide range of therapeutic applications. However, more research is needed to confirm these therapeutic benefits and to clarify the role of Aloe Vera in various industries (Rodríguez Rodríguez et al., 2010).
Antiproliferative and Apoptotic Pathways in Hepatoma Cells
Aloe-emodin's antiproliferative activity in human hepatoma cell lines involves p53-dependent and p21-dependent apoptotic pathways. It induces apoptosis and inhibits cell proliferation through different mechanisms in Hep G2 and Hep 3B cell lines, suggesting its potential utility in liver cancer prevention and treatment (Kuo et al., 2002).
Aloe Vera's Role in Food and Pharmaceutical Industries
Aloe Vera is recognized for its medicinal properties, including its application as a functional ingredient in foods and pharmaceutical products. Its carbohydrate polymers, organic and inorganic components, contribute to its physiological properties, necessitating further research for a deeper understanding and wider application (Eshun & He, 2004).
Suppression of Stomach Cancer Cell Growth
This compound has shown to suppress the proliferation of human stomach cancer cell line HGC-27. It inhibits tumor cell growth and induces apoptosis, highlighting its potential role in the treatment of stomach cancer (Zhao Hua-dong, 2008).
Mechanism of Action
Aloe-emodin (AE) is an anthraquinone compound found in various plants, including Rheum palmatum L. and Aloe vera. It has been studied for its potential therapeutic effects in various diseases .
Target of Action
Aloe-emodin interacts with several targets, including AKT1 , EGFR , ESR1 , TP53 , and SRC . These proteins play crucial roles in cell proliferation, oncogenesis, differentiation, and inflammation .
Mode of Action
Aloe-emodin interacts with its targets, leading to changes in their activity. For instance, it has been shown to upregulate the expressions of JNK and P38 at low concentrations, while downregulating them at higher concentrations . This modulation of protein activity can lead to changes in cell behavior.
Biochemical Pathways
Aloe-emodin affects several biochemical pathways. Notably, it has been shown to regulate cell migration of skin cells through the MAP kinase pathway . Other pathways influenced by aloe-emodin include apoptosis, proteoglycans in cancer, TNF signaling pathway, TP53 signaling pathway, and PI3K-AKT signaling pathway .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that aloe-emodin has poor intestinal absorption, a short elimination half-life, and low bioavailability . These factors can influence the compound’s therapeutic efficacy.
Result of Action
Aloe-emodin has been shown to inhibit cell proliferation and induce apoptosis in various cell types . It also affects cell migration, with low concentrations accelerating cell migration and high concentrations inhibiting it . Furthermore, aloe-emodin has been found to induce changes in gene expression levels of the MAP kinases in healthy fibroblastic skin cells .
Action Environment
The action of aloe-emodin can be influenced by environmental factors. For instance, it has been shown to affect the lifespan of Caenorhabditis elegans under heat stress . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of aloe-emodin.
Safety and Hazards
Future Directions
Aloe-emodin may induce the apoptosis of human colon cancer cells through mitochondria-related pathways . This suggests that aloe-emodin could be a potential therapeutic agent for the treatment of colon cancer . Additionally, aloe-emodin was found to be more potent on cell viability, cell migration, gene expression levels of the MAP kinases in healthy fibroblastic skin cells, and on the lifespan of C. elegans . This reveals the functional effects and the biological factors that interact in the wound healing process of emodin and aloe-emodin, and give a possible treatment alternative to shorten the duration of wound care .
Biochemical Analysis
Biochemical Properties
Aloe-emodin boasts multiple biochemical and pharmacological properties, such as strong antibacterial, antioxidant, and antitumor effects . It interacts with various enzymes and proteins, including the MAP kinase family, which plays an active role in wound healing . The expressions of JNK and P38, members of the MAP kinase family, were found to be upregulated at low concentrations of Aloe-emodin and downregulated at higher concentrations .
Cellular Effects
Aloe-emodin has been found to have significant effects on various types of cells and cellular processes. It inhibits the ATP content of the cells in a concentration-dependent manner and influences cell function by accelerating cell migration at lower concentrations while inhibiting cell migration in higher concentration treatment groups . It also influences gene expression levels of the MAP kinases in healthy fibroblastic skin cells .
Molecular Mechanism
Aloe-emodin exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in human colon cancer cells through mitochondria-related pathways . Aloe-emodin upregulates the protein level of Bax and decreases the expression of Bcl-2, which activates caspase-3 and caspase-9 . Furthermore, the protein expression level of cytochrome C increases in a time-dependent manner in the cytoplasm but decreases in a time-dependent manner in the mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aloe-emodin change over time. It has been observed that Aloe-emodin inhibited the ATP content of the cells in a concentration-dependent manner . Furthermore, the lifespan of Caenorhabditis elegans under heat stress was observed to be longer after treatment with 75 µM emodin and was significantly reduced after 150 µM Aloe-emodin treatment .
Dosage Effects in Animal Models
In animal models, the effects of Aloe-emodin vary with different dosages. For instance, in a study on rats with Porphyromonas gingivalis-induced periodontitis, Aloe-emodin was found to decrease alveolar bone resorption and periodontal inflammation .
Metabolic Pathways
Aloe-emodin is involved in various metabolic pathways. It has been found to influence the MAP kinase pathway, which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .
Transport and Distribution
It has been found to influence cell migration, suggesting that it may be transported to various parts of the cell to exert its effects .
Subcellular Localization
In a study on SKBR3 and A549 cell lines, a peptide conjugate of Aloe-emodin was found to be mainly internalized within the SKBR3 cells, showing a nuclear localization .
properties
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWDHRMZQUTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2030695 | |
| Record name | Aloe-emodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aloeemodin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
481-72-1 | |
| Record name | Aloe emodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloe emodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloe-emodin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aloe-emodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOE EMODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8IYT9CR7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aloeemodin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 - 223 °C | |
| Record name | Aloeemodin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does aloe-emodin exert its anti-cancer effects?
A1: Aloe-emodin exhibits anti-cancer activity through various mechanisms, including:
- Inhibition of cell proliferation: Aloe-emodin has been shown to inhibit the proliferation of various cancer cell lines, including colon [, , , ], melanoma [], prostate [, ], cervical [, ], gastric [, ], tongue [], and esophageal cancer cells []. This growth inhibition often occurs in a dose- and time-dependent manner.
- Cell cycle arrest: Aloe-emodin can induce cell cycle arrest at different phases, depending on the cell type. For example, it causes G2/M phase arrest in human cervical cancer cells [] and G0/G1 phase arrest in colon cancer cells [].
- Induction of apoptosis: Aloe-emodin triggers apoptosis (programmed cell death) in various cancer cells, involving both the extrinsic (Fas death receptor pathway) and intrinsic (mitochondrial) pathways [, ]. This apoptotic effect is often accompanied by DNA fragmentation, nuclear shrinkage, and caspase activation [, ].
- Suppression of signaling pathways: Aloe-emodin can inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT [, ], mTORC2 [], and MAPK/ERK pathways [, ]. It also downregulates the expression of proteins involved in cell cycle progression, such as cyclins, CDKs, and PCNA [, ].
- Modulation of other cellular processes: Aloe-emodin has been shown to inhibit angiogenesis (formation of new blood vessels) [], reduce cancer cell migration and invasion [, , ], and induce differentiation in some cancer cells [].
Q2: Does aloe-emodin interact with specific molecular targets?
A2: While aloe-emodin demonstrates pleiotropic effects, research suggests it can directly interact with certain molecular targets:
- mTORC2: Aloe-emodin can bind to and inhibit the kinase activity of mTORC2, a protein complex involved in cell growth and proliferation []. This interaction leads to the suppression of downstream targets like AKT and PKCα, ultimately contributing to its anti-cancer effects.
Q3: What are the downstream effects of aloe-emodin's interaction with these targets?
A3: The interaction of aloe-emodin with its targets triggers a cascade of downstream effects:
- mTORC2 inhibition: Inhibition of mTORC2 by aloe-emodin leads to decreased phosphorylation of AKT and PKCα, ultimately suppressing cell proliferation and anchorage-independent growth in prostate cancer cells [].
Q4: What is the molecular formula, weight, and spectroscopic data for aloe-emodin?
A4:
- Spectroscopic Data: Characterization studies have utilized various spectroscopic methods:
- FTIR and Raman Spectroscopy: [] provides detailed analyses of the infrared and Raman spectra of aloe-emodin, identifying characteristic vibrational modes and correlating them with its molecular structure.
- UV-Visible Spectroscopy: [] also investigates the UV-Visible spectrum of aloe-emodin, providing insights into its electronic transitions and light absorption properties.
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of aloe-emodin?
A5: Studies in rats have shown that aloe-emodin can be absorbed after oral administration, with metabolites detected in plasma and urine [, ]. A study investigating the pharmacokinetics of aloe-emodin after intravenous and oral administration in rats revealed that its metabolites, particularly aloe-emodin glucuronides, exhibit higher systemic exposure than the parent compound []. This suggests that aloe-emodin undergoes significant metabolism, primarily glucuronidation, influencing its bioavailability and potentially its in vivo activity.
Q6: Do drug transporters influence the absorption and distribution of aloe-emodin?
A6: Yes, research indicates that drug transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) can affect aloe-emodin's intestinal absorption []. Inhibiting these transporters in rat intestinal perfusion models significantly enhanced aloe-emodin absorption, suggesting their role in limiting its uptake.
Q7: Are there any known interactions between aloe-emodin and drug-metabolizing enzymes?
A7: While specific research on aloe-emodin's interaction with drug-metabolizing enzymes is limited within the provided context, one study highlights its inhibitory effect on N-acetyltransferase 1 (NAT1) in human malignant melanoma cells []. This inhibition of NAT1, an enzyme involved in xenobiotic metabolism, occurred at both the mRNA and protein levels, indicating a potential for aloe-emodin to influence the metabolism of other drugs or compounds.
Q8: What evidence supports the anti-cancer effects of aloe-emodin in experimental settings?
A8: Aloe-emodin's anti-cancer potential has been demonstrated in various experimental models:
- In vivo studies: In a mouse model of schistosomiasis-induced liver fibrosis, aloe-emodin administration significantly reduced the levels of fibrosis markers, including transforming growth factor beta 1 (TGF-β1), platelet-derived growth factor (PDGF), and type I and III collagen []. Additionally, aloe-emodin demonstrated tumor suppression effects in an athymic nude mouse model of prostate cancer [].
Q9: What is known about the toxicity and safety profile of aloe-emodin?
A9: While aloe-emodin shows promise as a potential therapeutic agent, its safety profile requires careful consideration:
- Hepatotoxicity: One study highlighted that aloe-emodin induced hepatotoxicity in rats []. This finding underscores the importance of further investigating the potential hepatotoxic effects of aloe-emodin in different experimental systems and evaluating its safety for potential clinical applications.
Q10: Are there any strategies to improve the delivery and targeting of aloe-emodin?
A10: One study explored the encapsulation of aloe-emodin in SBA-15 mesoporous silica nanoparticles as a drug delivery system []. This aloe-emodin-loaded SBA-15 demonstrated a controlled release profile and enhanced cytotoxicity against cervical cancer cells compared to free aloe-emodin, highlighting the potential of nanoformulations in improving aloe-emodin's therapeutic efficacy.
Q11: What analytical methods are used to quantify and characterize aloe-emodin?
A11: Various analytical techniques are employed in aloe-emodin research:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative determination of aloe-emodin in various matrices, including plant extracts, biological samples, and pharmaceutical formulations [, , , ].
- Thin-Layer Chromatography (TLC): TLC, coupled with densitometry or image analysis, offers a rapid and cost-effective approach for the quantification of aloe-emodin in plant materials [, ].
- Spectroscopic Methods: As mentioned previously, FTIR, Raman, and UV-Visible spectroscopy are valuable tools for characterizing the structure and properties of aloe-emodin [].
Q12: What is the historical context of aloe-emodin research?
A12: Aloe-emodin has a long history of use in traditional medicine, particularly in Asia, for its purgative and anti-inflammatory properties [, ]. Modern scientific research has expanded upon these traditional uses, exploring its diverse pharmacological activities, including anti-cancer, antibacterial, antiviral, and antioxidant effects [, , , ].
Q13: Are there any cross-disciplinary applications of aloe-emodin?
A13: Beyond its biomedical applications, aloe-emodin has shown potential in other fields:
- Antibacterial Coatings: Research has explored the incorporation of aloe-emodin microcapsules into water-based coatings to impart antibacterial properties []. These coatings demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, indicating their potential application in various settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




